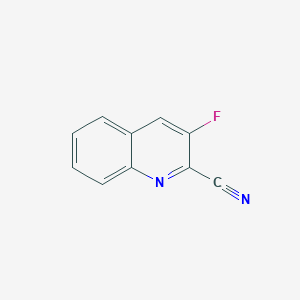

3-Fluoroquinoline-2-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

3-fluoroquinoline-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-8-5-7-3-1-2-4-9(7)13-10(8)6-12/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCYBNOLAIKXPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution on Halogenated Quinoline Precursors

One common approach involves nucleophilic substitution of halogenated quinoline derivatives with cyanide sources to introduce the carbonitrile group at position 2, combined with selective fluorination at position 3.

Example: According to a 2014 study, (S)-9,10-difluoro-3-methyl-2,3-dihydro-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid ethyl ester (compound 1) was converted via nucleophilic substitution using solid sodium cyanide to introduce the cyano group, yielding (S)-9-fluoro-10-cyano-3-methyl-2,3-dihydro-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid ethyl ester (compound 2). This method highlights the use of sodium cyanide as a cyano source under nucleophilic substitution conditions.

Hydrolysis Variants: The subsequent hydrolysis of compound 2 under different basic conditions (LiOH, KOH, NaOH) affords various fluoroquinolone derivatives, demonstrating the versatility of the cyano intermediate for further functionalization.

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Solid NaCN, nucleophilic substitution | Introduction of cyano group at C-2 | Efficient conversion to cyanoquinoline |

| 2 | LiOH/KOH/NaOH hydrolysis | Conversion to fluoroquinolone derivatives | Variable yields depending on base used |

Novel Fluorination Processes for 3-Fluoroquinolines

A patented process (US20050182259A1) describes a novel method for preparing 3-fluoroquinolines, which can be adapted for this compound synthesis. The process involves:

Maintaining the reaction medium at controlled temperatures (initially 2 hours at a set temperature, then gradually heated to 60 °C over 1 hour, followed by 6 hours at 60 °C) to facilitate fluorination and cyclization steps.

Use of specific alkyl or cycloalkyl substituents on the quinoline ring to modulate reactivity.

This method emphasizes controlled thermal conditions to optimize the formation of 3-fluoroquinoline derivatives with high selectivity.

Glycosylated 3-Substituted Fluoroquinoline Derivatives Preparation

While focused on glycosylated derivatives, the synthetic schemes disclosed in WO2020202239A1 provide valuable insights into preparing 3-substituted fluoroquinolines, which include this compound as a potential intermediate.

The process involves acetylation steps using acetic anhydride and glacial acetic acid at mild temperatures (<35 °C), followed by extraction and purification using silica gel chromatography.

Key reagents include ethyl chloroformate and triethylamine at low temperatures (-20 °C) to facilitate intermediate formation and coupling reactions.

The reaction monitoring via thin-layer chromatography (TLC) ensures control over intermediate formation and product purity.

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | Ciprofloxacin hydrochloride, aqueous NaHCO3 | Formation of neutral ciprofloxacin | Precipitation and filtration |

| 2 | Acetic anhydride, glacial acetic acid (<35 °C) | Acetylation to protect hydroxyl groups | Crystallization and isolation |

| 3 | Ethyl chloroformate, triethylamine (-20 °C) | Formation of activated intermediates | Controlled dropwise addition |

| 4 | Silica gel chromatography | Purification of final fluoroquinoline derivatives | Ensures high purity |

This methodology highlights mild conditions and careful temperature control to achieve selective substitution at the 3-position.

Beirut Reaction for Fluorinated Quinoxaline Derivatives

Although focused on quinoxaline 1,4-dioxides, the Beirut reaction provides a mechanistic framework relevant to fluorinated quinoline derivatives:

The reaction entails condensation of benzofuroxans with trifluoromethyl-substituted 1,3-dicarbonyl compounds in dry chloroform with triethylamine as a base.

Fluorine atoms at specific positions influence regioselectivity and reactivity, favoring substitution at certain ring positions due to electronic effects.

The formation of Mesenheimer complexes stabilizes intermediates, facilitating nucleophilic aromatic substitution reactions.

Structural elucidation via advanced NMR techniques (HSQC, HMBC) confirms substitution patterns.

This reaction pathway can be adapted for synthesizing this compound derivatives by selecting appropriate precursors and reaction conditions.

Comparative Analysis of Preparation Methods

Research Discoveries and Mechanistic Insights

The electronic effects of fluorine substituents significantly influence the regioselectivity of nucleophilic substitution reactions on quinoline derivatives. Fluorine's strong electron-withdrawing character stabilizes intermediates like Mesenheimer complexes, favoring substitution at adjacent positions.

Controlled temperature profiles during synthesis prevent side reactions and promote selective fluorination and cyano group introduction, as demonstrated in patented processes.

The use of mild acetylation and coupling conditions preserves sensitive functional groups in the quinoline core, enabling subsequent derivatization steps for advanced fluoroquinolone antibiotics.

Advanced NMR techniques (2D NMR, HSQC, HMBC) are essential for confirming substitution patterns and structural integrity of fluorinated quinoline derivatives, ensuring the reliability of synthetic methods.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoroquinoline-2-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or other metal catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium fluoride or potassium fluoride in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) and reducing agents such as hydrogen gas.

Major Products: The products formed depend on the specific reaction and conditions. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex quinoline derivatives with extended conjugation.

Wissenschaftliche Forschungsanwendungen

3-Fluoroquinoline-2-carbonitrile has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.

Wirkmechanismus

The mechanism of action of 3-Fluoroquinoline-2-carbonitrile, particularly in biological systems, involves its interaction with molecular targets such as enzymes and DNA. For instance, fluoroquinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and subsequent bacterial cell death . The exact molecular pathways and targets may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

2-Chloroquinoline-3-carbaldehyde and Analogs

Key Differences :

- Substituents: Chlorine (position 2) and aldehyde (position 3) vs. fluoro (C3) and cyano (C2).

- Electronic Effects: Chlorine’s larger atomic size and lower electronegativity compared to fluorine reduce its electron-withdrawing effect. The aldehyde group is more polarizable than cyano, altering reactivity in nucleophilic additions .

- Applications: 2-Chloroquinoline-3-carbaldehyde derivatives are widely used as intermediates for antimalarial drugs, whereas cyano-substituted quinolines (e.g., 3-Fluoroquinoline-2-carbonitrile) may favor applications requiring metabolic stability due to fluorine’s inertness .

4-Hydroxy-2-methyl-6-[4-(trifluoromethoxy)phenyl]quinoline-3-carbonitrile

Key Differences :

- Substituents: Hydroxy (C4), methyl (C2), and trifluoromethoxyphenyl (C6) vs. fluoro (C3) and cyano (C2).

- Solubility and Reactivity: The hydroxy group improves solubility via hydrogen bonding, while the trifluoromethoxy group introduces steric bulk and strong electron-withdrawing effects. In contrast, this compound’s simpler substituents may enhance synthetic accessibility .

2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Key Differences :

- Structure: Partially hydrogenated quinoline ring vs. fully aromatic system.

- Substituents: Chloro (C2), fluorophenyl (C4), and methyl (C6) vs. fluoro (C3) and cyano (C2).

- However, aromaticity loss may reduce π-stacking interactions critical in materials science .

2-Amino-5,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Key Differences :

- Substituents: Amino (C2) vs. fluoro (C3); dimethyl groups on the tetrahydro ring.

- Electronic and Biological Effects: The amino group is electron-donating, contrasting with fluorine’s electron-withdrawing nature. This difference impacts acidity, basicity, and hydrogen-bonding capacity, making amino-substituted quinolines more suited for drug discovery .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects: Fluorine and cyano groups synergistically withdraw electron density, making this compound highly electrophilic. This contrasts with chloro analogs, where resonance effects dominate .

- Synthetic Utility: The cyano group at C2 enables further functionalization (e.g., hydrolysis to amides), while fluorine’s stability reduces undesired side reactions .

- Biological Relevance: Tetrahydroquinoline derivatives (e.g., ) show promise in CNS drug discovery due to improved blood-brain barrier penetration, whereas fully aromatic systems (e.g., this compound) may excel in antimicrobial applications .

Q & A

Q. What are the common synthetic routes for 3-Fluoroquinoline-2-carbonitrile, and how are intermediates characterized?

Methodological Answer: A three-step synthesis approach is often employed for fluorinated carbonitriles:

Cyanoenamine Formation : Reacting primary amines with β-chloroacrylonitrile derivatives to form cyanoenamines, as demonstrated in trifluoromethylpyridine syntheses .

Fluorination : Introducing fluorine via halogen-exchange reactions (e.g., using KF or Selectfluor™) under anhydrous conditions.

Cyclization : Acid- or base-catalyzed cyclization to form the quinoline core.

Intermediates are characterized using HPLC-MS (for purity) and FT-IR (to confirm nitrile C≡N stretches at ~2200 cm⁻¹). Key intermediates like 2-amino-4-(fluorophenyl) precursors are validated via 1H/13C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-F bond: ~1.34 Å; C≡N: ~1.15 Å). Monoclinic crystal systems (space group P21/n) are common, with unit cell parameters such as a = 9.52 Å, b = 13.88 Å, c = 12.11 Å, β = 97.8° .

- NMR Spectroscopy :

- 1H NMR : Fluorine coupling splits aromatic signals (e.g., doublets for ortho-F protons).

- 19F NMR : Single peak near δ -110 ppm for aromatic fluorine .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching molecular weights (e.g., m/z 310.36 for C19H19FN2O) .

Q. How should researchers handle and store this compound safely?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 0–6°C to prevent hydrolysis .

- Handling : Use explosion-proof equipment, anti-static tools, and PPE (nitrile gloves, safety goggles). Avoid skin contact (risk of hydrazine-like toxicity) .

- Spill Response : Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural elucidation?

Methodological Answer:

- Contradiction Analysis : Compare 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, NOESY can confirm spatial proximity of fluorine and nitrile groups .

- Crystallographic Validation : Resolve ambiguities (e.g., tautomerism) via X-ray diffraction. In 4-(2-fluorophenyl) derivatives, hydrogen bonding (N–H···N) stabilizes specific tautomers .

- Computational Chemistry : Optimize geometries using DFT (B3LYP/6-31G*) and simulate NMR/IR spectra for comparison .

Q. What strategies optimize regioselectivity in fluorination reactions for quinoline derivatives?

Methodological Answer:

- Directing Groups : Use electron-withdrawing groups (e.g., nitro) at C-4 to direct electrophilic fluorination to C-3 .

- Metal Catalysis : Pd-mediated C–H activation enables selective fluorination (e.g., using N-fluorobenzenesulfonimide) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance fluoride ion mobility in SNAr reactions .

Q. How do structural modifications (e.g., substituent position) affect biological activity in fluorinated quinolines?

Methodological Answer:

-

Bioactivity Screening : Compare IC50 values of derivatives in kinase inhibition assays. For example:

Derivative Target Kinase IC50 (nM) 3-Fluoroquinoline-2-CN MKI-833 12.4 6-Methoxy Analog Pim-1 45.7 -

SAR Insights :

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields?

Methodological Answer:

- Parameter Screening : Vary reaction parameters (temperature, solvent, catalyst loading) systematically. For example, increasing temperature from 80°C to 100°C may improve cyclization yields by 15% .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) .

- Replication : Follow protocols from peer-reviewed syntheses (e.g., J. Org. Chem. 1964 for β-chloroacrylonitrile reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.